molecular formula C16H20BNO4S B2722014 1-(Benzenesulfonyl)pyrrole-2-boronic acid, pinacol ester CAS No. 2377605-95-1

1-(Benzenesulfonyl)pyrrole-2-boronic acid, pinacol ester

Cat. No.: B2722014
CAS No.: 2377605-95-1
M. Wt: 333.21
InChI Key: CXVJEWBKHTYGOH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Boronic acids and their derivatives are generally known to be used in metal-catalyzed carbon-carbon bond formation reactions like suzuki–miyaura reaction .

Mode of Action

The 1-(Benzenesulfonyl)pyrrole-2-boronic acid, pinacol ester interacts with its targets through a process known as transmetalation . In this process, the boronic acid or its derivative (the nucleophile) is transferred from boron to a transition metal, such as palladium .

Biochemical Pathways

The This compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s important to note that the rate of hydrolysis of boronic pinacol esters is influenced by the substituents in the aromatic ring and the ph of the environment .

Result of Action

The result of the action of This compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of This compound can be influenced by environmental factors such as the pH of the environment . For instance, the rate of hydrolysis of boronic pinacol esters, which is a crucial step in their reactivity, is considerably accelerated at physiological pH .

Preparation Methods

The synthesis of 1-(Benzenesulfonyl)pyrrole-2-boronic acid, pinacol ester typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis or the Hantzsch pyrrole synthesis.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the pyrrole ring in the presence of a base.

    Boronic Acid Pinacol Ester Formation: The final step involves the formation of the boronic acid pinacol ester. .

Chemical Reactions Analysis

1-(Benzenesulfonyl)pyrrole-2-boronic acid, pinacol ester undergoes several types of chemical reactions:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene. Major products formed from these reactions are typically biaryl compounds or alkenyl derivatives .

Properties

IUPAC Name

1-(benzenesulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO4S/c1-15(2)16(3,4)22-17(21-15)14-11-8-12-18(14)23(19,20)13-9-6-5-7-10-13/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVJEWBKHTYGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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